
BISMUTH HEXAFLUOROPENTANEDIONATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth hexafluoropentanedionate is a chemical compound with the molecular formula C15H3BiF18O6. It is an insoluble salt of salicylic acid linked to trivalent bismuth. The compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
作用機序
生化学分析
Biochemical Properties
Bismuth hexafluoropentanedionate plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with metalloenzymes, disrupting their normal function. For instance, this compound can inhibit the activity of certain enzymes involved in the central carbon metabolism, leading to a cascade of biochemical disruptions . These interactions are primarily due to the compound’s ability to bind to the active sites of enzymes, thereby inhibiting their catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to disrupt the TCA cycle and urease activity in certain bacterial cells, leading to oxidative stress and inhibition of energy production . These disruptions can result in extensive down-regulation of the metabolome, affecting the overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to disrupt intracellular iron metabolism and attenuate reactive oxygen species (ROS) defense mechanisms are key aspects of its molecular action . These interactions can lead to reduced bacterium-host cell adhesion and overall inhibition of bacterial growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that this compound initially perturbs the TCA cycle and urease activity, followed by the induction of oxidative stress and inhibition of energy production . Over time, these effects can lead to significant alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity. For instance, excessive acute ingestion of bismuth compounds can result in neurotoxic and nephrotoxic effects . These effects are often reversible upon discontinuation of the compound. Understanding the dosage thresholds is crucial for optimizing the therapeutic use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to central carbon metabolism. The compound’s interaction with enzymes and cofactors in these pathways can lead to disruptions in metabolic flux and metabolite levels . These disruptions can have downstream effects on energy production and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localizations can influence the compound’s interactions with biomolecules and its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: Bismuth hexafluoropentanedionate can be synthesized through a reaction involving bismuth nitrate and hexafluoroacetylacetone. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions. The process involves the formation of a complex between bismuth and hexafluoroacetylacetone, followed by the removal of solvent to obtain the final product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as hydrothermal synthesis and calcination are employed to achieve the desired phase and morphology of the compound .
化学反応の分析
Types of Reactions: Bismuth hexafluoropentanedionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: It can be reduced to lower oxidation state bismuth compounds.
Substitution: The hexafluoroacetylacetone ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions often involve the use of other diketones or chelating agents.
Major Products Formed:
Oxidation: Higher oxidation state bismuth compounds.
Reduction: Lower oxidation state bismuth compounds.
Substitution: Bismuth complexes with different ligands.
科学的研究の応用
Bismuth hexafluoropentanedionate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other bismuth compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Bismuth compounds, including this compound, are investigated for their potential use in treating gastrointestinal disorders and as antimicrobial agents.
Industry: It is used in the production of advanced materials, including ceramics and electronic components
類似化合物との比較
- Bismuth subsalicylate
- Bismuth subgallate
- Bismuth oxychloride
- Bismuth nitrate
Comparison: Bismuth hexafluoropentanedionate is unique due to its hexafluoroacetylacetone ligands, which impart distinct chemical properties compared to other bismuth compounds. For example, bismuth subsalicylate and bismuth subgallate are primarily used for their medicinal properties, while bismuth oxychloride and bismuth nitrate are used in industrial applications. The hexafluoroacetylacetone ligands in this compound enhance its stability and reactivity, making it suitable for specialized applications in chemistry and materials science .
特性
CAS番号 |
142617-56-9 |
|---|---|
分子式 |
C15H3BiF18O6 |
分子量 |
830.13 g/mol |
IUPAC名 |
bismuth;1,1,1,5,5,5-hexafluoropentane-2,4-dione |
InChI |
InChI=1S/3C5HF6O2.Bi/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
InChIキー |
HCYJNNWMOQHOCZ-UHFFFAOYSA-N |
正規SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Bi+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine](/img/structure/B1146934.png)
![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3](/img/structure/B1146935.png)
![[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] acetate](/img/structure/B1146937.png)
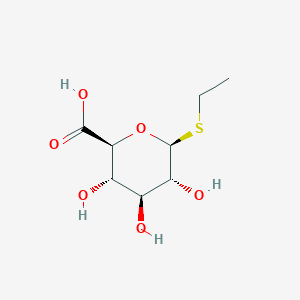
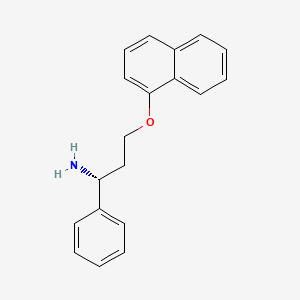
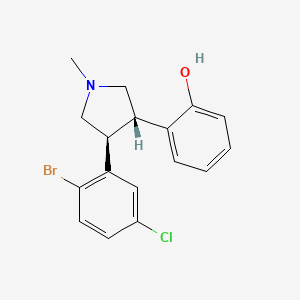
![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)
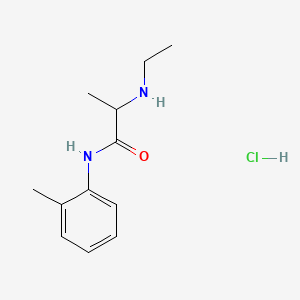
![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)
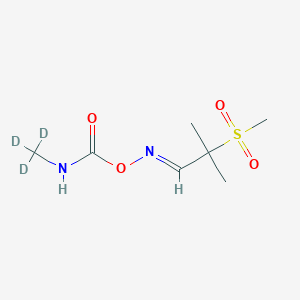
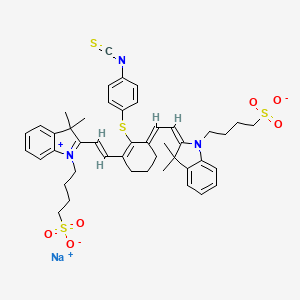
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)

